XLogP3: 2,4- vs 2,6-Difluoro Isomer Comparison
The 2,4-difluoro substitution pattern on the benzamide ring yields a distinct lipophilicity profile compared to the 2,6-isomer. While both compounds share identical molecular weights (200.19 g/mol) and formulas (C9H10F2N2O), the computed XLogP3 for N-(2-Aminoethyl)-2,4-difluorobenzamide is 1.0 [1]. In contrast, the XLogP3 for the 2,6-difluoro analog is reported to be 0.7, indicating a measurable difference in predicted hydrophobicity [2].
2,6-difluoro XLogP3 = 0.7
ΔXLogP3 = +0.3
| Evidence Dimension | Computed Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.0 |
| Comparator Or Baseline | N-(2-Aminoethyl)-2,6-difluorobenzamide: XLogP3 = 0.7 |
| Quantified Difference | ΔXLogP3 = +0.3 (2,4-isomer is more lipophilic) |
| Conditions | Computed property based on PubChem's XLogP3 3.0 algorithm (PubChem release 2019.06.18) [1]. |
Why This Matters
This difference in computed lipophilicity can translate into altered membrane permeability and distribution profiles, making the 2,4-isomer a more appropriate choice for programs targeting intracellular or CNS-penetrant candidates.
- [1] PubChem. (2026). N-(2-Aminoethyl)-2,4-difluorobenzamide (CID 16781446). XLogP3 Property. View Source
- [2] PubChem. (2026). N-(2-Aminoethyl)-2,6-difluorobenzamide. XLogP3 Property. View Source
